(E)-2-(3-(2-fluorophenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(3-(2-fluorophenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Activities
One notable application of compounds structurally related to 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate is in exploring their antidepressant properties. For instance, the synthesis and antidepressant activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride were examined, revealing potential antidepressant effects worth further investigation (Yuan, 2012).
Structural Studies and Isomer Applications
Structural studies of isomers, such as (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one, reveal important characteristics. This compound, an isomer of flumorph, shows a specific molecular configuration and has applications as a fungicide (Chai & Liu, 2011).
Antitumor Activity
Compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from related structures, have been studied for their antitumor properties. This compound showed inhibition of cancer cell proliferation, indicating its potential in cancer therapy (Hao et al., 2017).
Neurokinin-1 Receptor Antagonism
The neurokinin-1 receptor antagonist properties of similar compounds have been explored. For example, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 shows potential in treating conditions like emesis and depression (Harrison et al., 2001).
Crystal Structure and Biological Activity
Research on the crystal structure and biological activity of morpholine derivatives, such as 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been conducted. This study not only detailed the crystal structure but also assessed the compound's antibacterial and anti-TB activity, showcasing its medicinal potential (Mamatha et al., 2019).
Fungicidal Activity
The fungicidal activity of morpholine derivatives has been a subject of study. Compounds like 2,6-dimethyl-4-[2-methyl-3-[3-(cyclopropylmethoxy)phenyl]propyl]-morpholine show broad-spectrum fungicidal properties, highlighting their importance in agricultural applications (Bianchi et al., 1992).
Properties
IUPAC Name |
[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-15-6-9-20(27-21(25)23-10-12-26-13-11-23)17(14-15)19(24)8-7-16-4-2-3-5-18(16)22/h2-9,14H,10-13H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWFJEYJZJVAKA-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)N2CCOCC2)C(=O)C=CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)N2CCOCC2)C(=O)/C=C/C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.